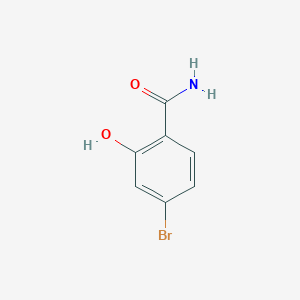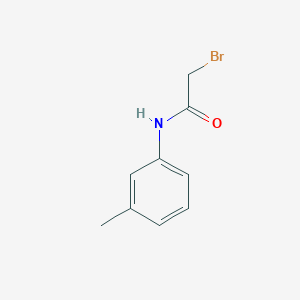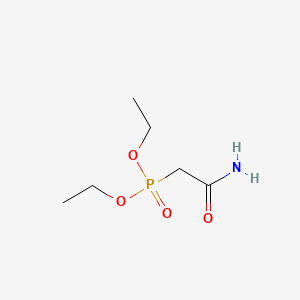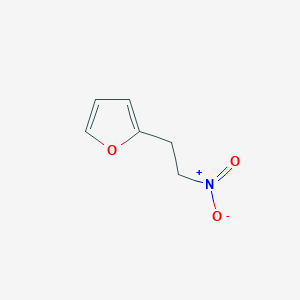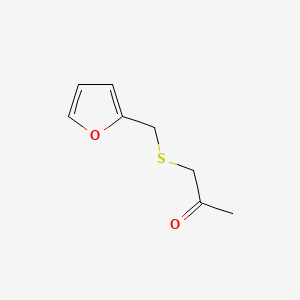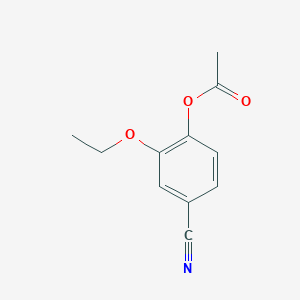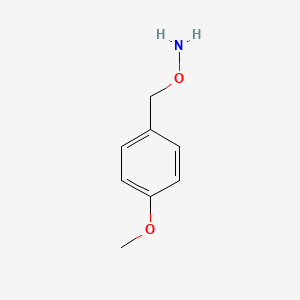
O-(4-メトキシベンジル)ヒドロキシルアミン
概要
説明
O-(4-Methoxybenzyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO2. It is characterized by the presence of a methoxy group (-OCH3) and a benzyl group (-C6H5CH2O) attached to a hydroxylamine moiety. This compound is a white to pale yellow solid, soluble in water and organic solvents like ethanol and dichloromethane .
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
- Acts as a stabilizer in polymer chemistry.
Biology:
- Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry:
Safety and Hazards
“O-(4-Methoxybenzyl)hydroxylamine” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .
Relevant Papers
The relevant papers retrieved discuss the use of O-benzoylhydroxylamines, a related class of compounds, in transition metal-catalyzed C–N bond formation reactions . They highlight the key contributions to the recent transition metal-catalyzed C–N bond formation reactions using O-benzoylhydroxylamines as an aminating agent and their relevant mechanistic insights .
作用機序
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be 1.93 , which could influence its bioavailability.
準備方法
Synthetic Routes and Reaction Conditions:
化学反応の分析
Types of Reactions:
Oxidation: O-(4-Methoxybenzyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium hypochlorite (NaOCl) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted hydroxylamine derivatives.
類似化合物との比較
O-Benzylhydroxylamine: Similar structure but lacks the methoxy group.
O-Methylhydroxylamine: Similar structure but has a methyl group instead of a benzyl group.
Uniqueness:
特性
IUPAC Name |
O-[(4-methoxyphenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSMBIBGGPSEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175250 | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21038-22-2 | |
| Record name | O-[(4-Methoxyphenyl)methyl]hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21038-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is O-(4-Methoxybenzyl)hydroxylamine used for monosaccharide analysis?
A: Monosaccharides, due to their high hydrophilicity and poor ionization efficiency, pose a challenge for sensitive and accurate analysis using conventional methods like LC-MS/MS. O-(4-Methoxybenzyl)hydroxylamine (4-MOBHA) acts as a derivatizing agent, reacting with monosaccharides to form more hydrophobic and readily ionizable derivatives. [] This derivatization significantly improves their chromatographic separation, retention time, and detection sensitivity in LC-MS/MS analysis. []
Q2: How does O-(4-Methoxybenzyl)hydroxylamine compare to other similar reagents?
A: Research indicates that 4-MOBHA demonstrates superior derivatization efficiency for monosaccharides compared to six other hydroxylamine analogues tested. [] This higher efficiency makes it a preferred choice for enhancing the sensitivity and accuracy of monosaccharide analysis.
Q3: What are the advantages of using a deuterium-labeled 4-MOBHA (d3-4-MOBHA·HCl) in conjunction with 4-MOBHA?
A: The use of a paired derivatization approach with both 4-MOBHA and its deuterium-labeled counterpart, d3-4-MOBHA·HCl, offers a significant advantage. [] The d3-4-MOBHA·HCl serves as an internal standard, enabling more accurate and precise quantification of monosaccharides, especially within complex biological matrices. [] This approach helps to minimize variations and improve the reliability of the analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



